(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
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Overview
Description
(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic organic compound It is characterized by the presence of a trifluoromethyl group, a hydroxyethoxy group, and a sulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide typically involves multiple steps:
Formation of the Ethenesulfonamide Backbone: This step involves the reaction of 4-methylphenyl ethene with sulfonamide under specific conditions to form the ethenesulfonamide backbone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group is attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl and sulfonamide groups on biological systems. It can serve as a model compound in drug design and development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the sulfonamide group is a common pharmacophore in various therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-chlorophenyl)ethenesulfonamide
- (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)ethenesulfonamide
Uniqueness
Compared to similar compounds, (E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of the 4-methylphenyl group. This group can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-13-2-4-14(5-3-13)8-11-27(24,25)22-17-7-6-15(26-10-9-23)12-16(17)18(19,20)21/h2-8,11-12,22-23H,9-10H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNJJIGYWYUAF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)OCCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)OCCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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